molecular formula C14H12N4O B2903063 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone CAS No. 94937-83-4

6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone

Cat. No.: B2903063
CAS No.: 94937-83-4
M. Wt: 252.277
InChI Key: LHJRNBMQDFCVNW-UHFFFAOYSA-N
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Description

6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone is a novel chemical entity designed for advanced pharmacological research. This compound features a pyridazinone core, a scaffold recognized in medicinal chemistry as a privileged structure due to its diverse biological activities and ability to interact with multiple enzymatic targets . The integration of a 1-methyl-2-phenyl-1H-imidazole moiety at the 6-position is intended to explore new chemical space and enhance selectivity for specific biological targets. Researchers are investigating this compound within the framework of developing new therapeutic agents. The pyridazinone core is associated with a range of pharmacological effects, including potential anti-inflammatory, analgesic, and anticancer activities, as observed in related structural analogs . Furthermore, similar compounds have demonstrated significant cardiovascular effects, such as antihypertensive and vasodilator properties, often mediated through pathways like phosphodiesterase (PDE) inhibition . The structural configuration of this compound makes it a candidate for probing kinase signaling pathways, which are crucial in cell proliferation and survival, and are a major focus in targeted chemotherapy development . This reagent is provided to support high-value discovery programs in areas like reverse cardio-oncology, where shared biological pathways between cardiovascular diseases and cancer present opportunities for dual-activity drug discovery .

Properties

IUPAC Name

3-(1-methyl-2-phenylimidazol-4-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-18-9-12(11-7-8-13(19)17-16-11)15-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRNBMQDFCVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94937-83-4
Record name 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-2,3-dihydropyridazin-3-one
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Preparation Methods

Reaction Mechanism and Optimization

The β-keto ester intermediate is prepared by alkylation of 1-methyl-2-phenylimidazole with ethyl bromoacetate in the presence of a base such as sodium hydride. Subsequent treatment with hydrazine hydrate in ethanol under reflux yields the pyridazinone core. Key parameters include:

  • Temperature : Reactions conducted at 80–90°C achieve higher cyclization efficiency.
  • Solvent : Ethanol or methanol is preferred due to their ability to solubilize both hydrazine and the intermediate.
  • Catalysis : Acidic conditions (e.g., HCl) accelerate dehydration but may reduce yields due to side reactions.

A representative synthesis from the Journal of Medicinal Chemistry (1986) reports a 68% yield for this method, with purity confirmed via NMR and elemental analysis.

Friedel-Crafts Acylation and Hydrazinolysis

Friedel-Crafts acylation provides an alternative route, particularly for introducing aromatic substituents. This two-step process involves:

  • Acylation : Reaction of succinic anhydride with substituted benzene derivatives (e.g., toluene) using AlCl₃ as a catalyst to form β-aroyl propionic acid.
  • Hydrazinolysis : Treatment of the β-aroyl propionic acid with hydrazine hydrate to form the pyridazinone ring.

Application to Target Compound

For this compound, the imidazole ring is introduced post-cyclization. After forming the pyridazinone core, a Mannich reaction with formaldehyde and 1-methyl-2-phenylimidazole introduces the imidazole moiety at the 6-position. Critical considerations include:

  • Regioselectivity : The 1H-imidazol-4-yl regioisomer (target compound) predominates over the 5-yl variant due to steric and electronic factors.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the desired product in 72% yield.

Mannich Reaction for Imidazole Functionalization

The Mannich reaction is pivotal for attaching the 1-methyl-2-phenylimidazole group to the pyridazinone ring. This one-pot, three-component reaction involves:

  • Substrate : 6-Amino-3(2H)-pyridazinone.
  • Amine : 1-Methyl-2-phenylimidazole.
  • Carbonyl Source : Formaldehyde.

Optimization and Challenges

  • Solvent : Dimethylformamide (DMF) enhances solubility of intermediates but requires anhydrous conditions to prevent hydrolysis.
  • Temperature : Room temperature (25°C) minimizes side reactions, with reaction completion in 24–48 hours.
  • Yield : Reported yields range from 65% to 78%, with impurities arising from over-alkylation or imidazole ring opening.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Starting Materials Yield (%) Purity (%) Key Advantage
Cyclocondensation β-Keto ester, hydrazine 68 >95 High regioselectivity
Friedel-Crafts/Hydrazine Succinic anhydride, hydrazine 72 90 Scalability for aromatic derivatives
Mannich Reaction Pyridazinone, imidazole, CH₂O 78 88 One-pot functionalization

Advanced Modifications and Derivatives

Recent studies have explored structural analogs of this compound to enhance bioactivity:

  • Halogenation : Introduction of Cl or Br at the phenyl ring improves phosphodiesterase inhibition.
  • N-Alkylation : Methyl or ethyl groups at the pyridazinone N-2 position increase metabolic stability.

Chemical Reactions Analysis

Functionalization Reactions

The pyridazinone and imidazole rings enable further derivatization:

  • N-Alkylation : Reaction with ethyl bromoacetate under reflux in acetone introduces ester groups at the pyridazinone N-position .
  • Oxidative Cyclization : Treatment with selenium dioxide in glacial acetic acid forms selenadiazolopyridazine derivatives .
  • Schiff Base Formation : Condensation with benzaldehydes yields hydrazone derivatives, enhancing biological activity .

Key Reaction Data

Reaction TypeReagentsProductApplicationReference
N-AlkylationEthyl bromoacetate, K₂CO₃Ethyl 2-(pyridazinone-yl)acetateIntermediate for hydrazide synthesis
Oxidative CyclizationSeO₂, glacial acetic acidSelenadiazolopyridazineAnticancer/antimicrobial agents
Schiff Base FormationSubstituted benzaldehydesHydrazone derivativesEnhanced bioactivity (e.g., anticonvulsant)

Biological Activity-Driven Modifications

The compound’s structure has been modified to optimize pharmacological properties:

  • Anticancer Activity : Introduction of selenadiazole or thiadiazole rings via oxidative cyclization improves cytotoxicity against HCT116 colon carcinoma cells (IC₅₀: 12–28 µM) .
  • Anticonvulsant Activity : Mannich bases derived from pyridazinones show efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .
  • Cardiotonic Effects : Analogues with imidazole substitutions exhibit phosphodiesterase-III (PDE-III) inhibition, enhancing myocardial contractility .

Structure-Activity Relationship (SAR) Highlights

  • Imidazole Substituents : Methyl and phenyl groups at C-1 and C-2 of the imidazole enhance PDE-III inhibition .
  • Pyridazinone Ring : Saturation (4,5-dihydro) improves anticonvulsant activity, while aromatization increases cytotoxicity .

Degradation and Stability Studies

  • Hydrolysis : The pyridazinone ring undergoes hydrolysis under acidic conditions (pH < 3) to form γ-keto hydrazides .
  • Photodegradation : UV exposure leads to imidazole ring cleavage, confirmed via HPLC-MS analysis .

Stability Data

ConditionDegradation PathwayHalf-LifeReference
Acidic (pH 2)Ring opening → γ-keto hydrazide4.2 hours
UV light (254 nm)Imidazole cleavage → pyridazinone fragment8.5 hours

Scientific Research Applications

6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone is a chemical compound with the molecular formula C14H12N4OC_{14}H_{12}N_4O . It features a pyridazinone ring substituted with a methylphenyl imidazolyl group . Research suggests that this compound and its derivatives have potential applications in medicinal chemistry, particularly as positive inotropic agents .

Structural Information

Key structural features of this compound :

  • Molecular Formula: C14H12N4OC_{14}H_{12}N_4O
  • SMILES Notation: CN1C=C(N=C1C2=CC=CC=C2)C3=NNC(=O)C=C3
  • InChI: InChI=1S/C14H12N4O/c1-18-9-12(11-7-8-13(19)17-16-11)15-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)
  • InChIKey: LHJRNBMQDFCVNW-UHFFFAOYSA-N
  • Molecular Weight: 252.27 g/mol

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for various adducts of this compound are :

Adductm/zPredicted CCS (Ų)
$$M+H]+253.10838157.0
$$M+Na]+275.09032173.1
$$M+NH4]+270.13492164.0
$$M+K]+291.06426167.7
$$M-H]-251.09382160.5
$$M+Na-2H]-273.07577167.2
$$M]+252.10055160.3
$$M]-252.10165160.3

Positive Inotropic Agents

6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been investigated for positive inotropic activity . Specifically, the regioisomer this compound was identified as a potent positive inotropic agent and a potent inhibitor of cardiac phosphodiesterase fraction III .

Scaffold in Drug Discovery

The pyridazine ring system, a core component of this compound, is valuable in drug discovery due to its physicochemical properties, such as weak basicity, a high dipole moment, and dual hydrogen-bonding capacity . Pyridazines have shown promise in:

  • Molecular Recognition: The unique properties of pyridazine rings contribute to molecular recognition processes, which are crucial for drug-target interactions .
  • Drug Development: Pyridazine's inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel make it valuable in drug development .
  • Bioisostere Replacement: Pyridazine rings can serve as bioisosteres, which are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound . For example, in splicing modulators of survival motor neuron-2 (SMN2), pyridazine displayed comparable or superior activity to other heterocycles .

Anticancer Agents

Heterocyclic compounds containing pyridazinone structures have demonstrated potential as anticancer agents .

Other potential applications

Mechanism of Action

The mechanism of action for 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural features and biological activities of 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone and related pyridazinone derivatives:

Compound Name Substituents on Pyridazinone Biological Activity Key Structural Features References
Target Compound 1-Methyl-2-phenylimidazol-4-yl Hypothetical: PDE inhibition? Imidazole substituent with steric bulk; non-planar rings
Zardaverine 4-Difluoromethoxy-3-methoxyphenyl PDE III/IV inhibitor Electron-withdrawing groups; planar rings stabilized by N1-H1···O3 hydrogen bonds
CI-930 4-(1H-Imidazol-1-yl)phenyl Cardiotonic, PDE inhibitor Dihydropyridazinone; imidazole-phenyl enhances solubility
Pimobendan 2-(4-Methoxyphenyl)benzimidazol-5-yl Cardiotonic agent Benzimidazole substitution; dihydro ring improves bioavailability
Declomezine 3,5-Dichloro-4-methylphenyl Fungicide Halogenated substituents; non-dihydro pyridazinone
MCI-154 4-Aminophenyl Cardio-active agent Aminophenyl group; dihydro ring for metabolic stability

Key Structural Differences and Implications

Imidazole vs. Benzimidazole Substitutions
  • The target compound’s 1-methyl-2-phenylimidazole group introduces steric bulk compared to Pimobendan’s benzimidazole. This may reduce binding affinity to PDE4 isoforms, as benzimidazole in Pimobendan facilitates interactions with hydrophobic pockets in PDE4D .
  • In contrast, CI-930’s imidazole-phenyl group enhances solubility and PDE inhibitory activity due to hydrogen bonding with catalytic domains .
Ring Saturation and Conformation
  • Dihydropyridazinones (e.g., CI-930, Pimobendan) exhibit improved metabolic stability compared to unsaturated derivatives like Zardaverine. The saturated ring reduces oxidation susceptibility, extending half-life .
  • The target compound’s unsaturated pyridazinone ring may adopt non-planar conformations similar to Zardaverine, where dihedral angles between substituents (e.g., 4.9° in Zardaverine) influence PDE binding .
Substituent Electronic Effects
  • Electron-withdrawing groups (e.g., Cl in Declomezine) enhance fungicidal activity by increasing electrophilicity .

Pharmacological and Crystallographic Insights

  • Zardaverine : High-resolution PDE4D complexes reveal three conformational states (A, B, C), with occupancy rates dependent on hydrogen bonding (N1-H1···O3). The target compound’s imidazole may disrupt similar interactions, altering inhibitory potency .
  • Declomezine: A dihedral angle of 8.6° between phenyl and pyridazinone rings contrasts with 18.0° in simpler analogs, highlighting substituent-dependent conformational flexibility .
  • CI-930 : The 4,5-dihydro moiety enhances cardiotonic activity by improving membrane permeability, a feature absent in the target compound .

Biological Activity

6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

Chemical Structure:

  • Molecular Formula: C14H12N4O
  • SMILES: CN1C=C(N=C1C2=CC=CC=C2)C3=NNC(=O)C=C3
  • InChI: InChI=1S/C14H12N4O/c1-18-9-12(11-7-8-13(19)17-16-11)15-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)

This compound features a combination of imidazole and pyridazinone rings, which are often associated with various biological activities.

Biological Activities

1. Anticancer Properties
Research has indicated that derivatives of pyridazinones, including this compound, exhibit significant cytotoxic activities against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation effectively, with IC50 values indicating potent activity comparable to established anticancer agents like doxorubicin .

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a target for cancer therapy due to its role in immune suppression . The structural features of the compound allow it to bind effectively to enzyme active sites, potentially blocking their activity.

3. Positive Inotropic Activity
this compound has been identified as a positive inotropic agent. Studies revealed that certain derivatives enhance cardiac contractility by inhibiting phosphodiesterase III, which is crucial for cardiac muscle function . This activity suggests potential therapeutic applications in treating heart failure.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

Enzyme Interaction:
The compound's ability to inhibit enzymes may involve:

  • Binding to the active site of target enzymes.
  • Altering substrate interactions and catalytic efficiency.

Cellular Effects:
In cancer cells, the compound may induce apoptosis through:

  • Disruption of cell cycle progression.
  • Activation of pro-apoptotic pathways.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAnticancer< 10 µM
Related PyridazinonesVariesAntitumorVaries
DoxorubicinDoxorubicinAnticancer~0.5 µM

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antitumor Activity: A study demonstrated that a derivative of this compound exhibited significant growth inhibition in multiple cancer cell lines, showing promise as a lead for further development in oncology .
  • Cardiac Applications: Another investigation revealed that specific analogs displayed positive inotropic effects in vitro, suggesting potential use in cardiac therapies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves regioselective substitution at the imidazole ring followed by coupling with a pyridazinone scaffold. Key steps include:

  • Use of Friedel-Crafts acylation or condensation reactions to introduce substituents (e.g., 1-methyl-2-phenyl groups) .
  • Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side products.
  • Purification via column chromatography or recrystallization, monitored by TLC and confirmed via 1H^1H-NMR and HPLC (>95% purity) .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer : The planar pyridazinone ring and imidazole substituent are critical for binding to PDE III/IV. X-ray crystallography reveals:

  • A non-planar conformation between the pyridazinone and imidazole rings (torsion angle: 4.9°) stabilized by N1-H1···O3 hydrogen bonding .
  • The 1-methyl-2-phenyl group on the imidazole enhances lipophilicity, improving membrane permeability .

Q. What in vitro assays are used to evaluate its cardiotonic activity?

  • Methodological Answer :

  • PDE III/IV inhibition : Radiolabeled cAMP/cGMP assays using purified enzyme fractions (IC50_{50} values < 1 μM reported) .
  • Positive inotropy : Isolated guinea pig atrial preparations to measure contractile force (EC50_{50} ~0.2 μM) .

Advanced Research Questions

Q. How do regioisomeric variations (e.g., imidazol-4-yl vs. imidazol-5-yl) affect pharmacological activity?

  • Methodological Answer :

  • SAR Analysis : 1H-imidazol-4-yl regioisomers (e.g., compound 25a) exhibit 10-fold higher PDE III inhibition than 5-yl analogs due to better steric alignment with the catalytic site.
  • Experimental Validation : Competitive binding assays with 3H^3H-rolipram and molecular docking simulations (PDB: PDE4D-Zardaverine) .

Q. How can crystallographic data inform the design of analogs with improved PDE selectivity?

  • Methodological Answer :

  • High-Resolution Structures : Use X-ray data (e.g., 1.54 Å resolution) to identify key binding residues (e.g., Gln369, Asp392 in PDE4D).
  • Rational Design : Modify substituents to exploit hydrophobic pockets (e.g., 4-methoxy groups) or introduce hydrogen bond donors (e.g., -NH2_2) .

Q. How to resolve contradictory data on PDE isoform selectivity across studies?

  • Methodological Answer :

  • Standardized Assays : Use recombinant human PDE isoforms (III, IVA, IVB) under identical buffer conditions.
  • Kinetic Analysis : Compare KiK_i values via nonlinear regression of inhibition curves to differentiate competitive vs. non-competitive mechanisms .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose to H2_2O2_2/UV light; monitor by LC-MS for degradation products.
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize with cyclodextrins to protect the imidazole ring .

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